![molecular formula C15H14N4O4S B2359864 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034564-01-5](/img/structure/B2359864.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapy
This compound shows promise as a co-activator inhibitor in cancer therapy. It targets the p300/CBP, which is involved in cell cycle progression and cell growth, differentiation, and development. By inhibiting this pathway, the compound could potentially treat various cancers .
Drug Discovery
Due to its unique properties, this compound can be used in drug discovery. It serves as a scaffold for developing new drugs, especially those targeting epigenetic modifications such as histone acetylation .
Polymer Synthesis
The compound’s structure allows it to be used in polymer synthesis. Its reactive groups can initiate polymerization, leading to the creation of novel polymers with potential industrial applications.
Catalysis
Epigenetic Research
As an inhibitor of histone acetyltransferases (HAT), this compound is valuable in epigenetic research. It helps in understanding the role of histone modification in gene expression and can be used to study diseases linked to epigenetic dysregulation .
Antitumor Activity
The compound has shown antitumor activity in preclinical models. It inhibits the proliferation of cancer cells, such as enzalutamide-resistant prostate cancer cells, indicating its potential as an antitumor agent .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-9-13(24-18-17-9)14(21)16-11(10-5-3-2-4-6-10)7-19-12(20)8-23-15(19)22/h2-6,11H,7-8H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYRQZPIDDDGAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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